3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWUJIDANYCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through several methods, including Pd-catalyzed cross-coupling reactions. These methods facilitate the construction of various derivatives that can exhibit diverse biological properties. For instance, the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes has been reported, showcasing the versatility of this compound in generating new derivatives with potential applications in pharmacology .
Antioxidant Activity
Research has demonstrated that derivatives of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde exhibit significant antioxidant properties. In vitro studies using the DPPH radical scavenging assay have shown that these compounds can effectively neutralize free radicals, suggesting their potential use as antioxidant agents .
Antidiabetic Effects
In vivo studies have highlighted the antidiabetic potential of certain derivatives. For example, compounds derived from this compound demonstrated significant reductions in blood glucose levels in streptozotocin-induced diabetic models. These findings indicate a promising avenue for developing new antidiabetic medications based on pyrazole derivatives .
Cancer Therapeutics
The blockade of the PD-1/PD-L1 signaling pathway is a critical area in cancer immunotherapy. Recent studies have explored pyrazole derivatives as small-molecule inhibitors of this pathway, showcasing their potential as novel cancer therapeutics. The ability to inhibit PD-1/PD-L1 interactions could enhance immune responses against tumors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives
Substituent-Dependent Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives exhibit significant variation in antimicrobial activity based on substituents. Key comparisons include:
Aryl and Heterocyclic Substituents
- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Displays potent broad-spectrum antimicrobial activity (MIC: 1–4 µg/mL), outperforming amoxicillin against E. coli and S. typhimurium. It also inhibits E. coli DNA gyrase (IC50: 3.19 µM), suggesting a mechanism involving topoisomerase interference .
- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Shows comparable antibacterial activity to amoxicillin and moderate antifungal activity (MIC: 32 µg/mL) .
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Exhibits enhanced activity against P. aeruginosa and S. aureus compared to ampicillin, attributed to the fluorophenyl and benzyl groups enhancing membrane penetration .
Halogenated Derivatives
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde : Demonstrates superior antibacterial activity against Gram-positive and Gram-negative strains due to the electron-withdrawing chloro group, which increases reactivity .
Methoxy-Substituted Derivatives
Table 1: Antimicrobial Activity of Selected Derivatives
Antioxidant and Anti-Inflammatory Activity
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) : Derivatives with nitro or methoxy groups on the phenyl ring show near-standard antioxidant and anti-inflammatory activity. For example, 4c (3-nitrophenyl variant) has IR and NMR profiles confirming stable aldehyde and benzoyl interactions, critical for radical scavenging .
Physicochemical Properties
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.
Molecular Structure and Formula:
- Chemical Formula: C₉H₁₀N₄O
- Molecular Weight: 178.20 g/mol
- IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring: The initial step can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methyl iodide or similar agents.
- Aldehyde Introduction: The aldehyde functional group is introduced via oxidation methods.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and more.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with a similar scaffold can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Lung Cancer | A549 | 15.0 |
| Breast Cancer | MDA-MB-231 | 12.5 |
| Liver Cancer | HepG2 | 10.0 |
| Colorectal Cancer | HCT116 | 20.0 |
These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives found that this compound exhibited potent activity against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Anti-inflammatory Evaluation
In another study assessing anti-inflammatory properties, this compound was tested in a carrageenan-induced edema model in mice. Results indicated a significant reduction in paw swelling comparable to standard anti-inflammatory drugs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
